Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-pyrrolidinyl)ethyl ester, (Z)-2-butenedioate
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-pyrrolidinyl)ethyl ester, (Z)-2-butenedioate is a complex organic compound that belongs to the class of cyclopropane carboxylic acid derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid derivatives typically involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. The specific synthetic route for this compound may involve the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Esterification: The esterification of cyclopropanecarboxylic acid with 2-(1-pyrrolidinyl)ethanol can be carried out using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Formation of (Z)-2-butenedioate: The final step involves the reaction of the ester with (Z)-2-butenedioic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: The oxidation of the cyclopropane ring can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclopropane ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Cyclopropanecarboxylic acid derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler derivative with similar chemical properties.
Cyclopropanecarboxylic acid esters: Various esters with different alcohol moieties.
Cyclopropane derivatives: Compounds with different substituents on the cyclopropane ring.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-pyrrolidinyl)ethyl ester, (Z)-2-butenedioate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
37124-15-5 |
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Molecular Formula |
C28H33NO6 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-pyrrolidin-1-ylethyl 2,2-bis(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H29NO2.C4H4O4/c1-18-5-9-20(10-6-18)24(21-11-7-19(2)8-12-21)17-22(24)23(26)27-16-15-25-13-3-4-14-25;5-3(6)1-2-4(7)8/h5-12,22H,3-4,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
PSTYDPSOIHQAKD-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)OCCN3CCCC3)C4=CC=C(C=C4)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)OCCN3CCCC3)C4=CC=C(C=C4)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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